3'-Fluoroacetophenone

Descripción

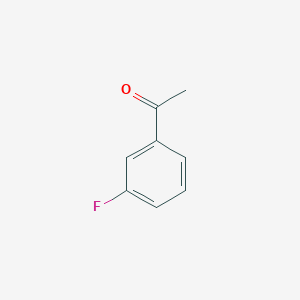

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEKGPAHZCYRBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073186 | |

| Record name | Ethanone, 1-(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-36-7 | |

| Record name | 3′-Fluoroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Fluoroacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3'-Fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of 3'-Fluoroacetophenone (CAS No. 455-36-7), a key fluorinated building block in organic synthesis. It details the compound's physicochemical properties, spectroscopic data, synthesis protocols, and significant applications, particularly in the fields of pharmaceutical and agrochemical development. Safety and handling information is also provided to ensure its proper use in a laboratory setting. This guide is intended to serve as a comprehensive resource for professionals engaged in chemical research and drug discovery.

Core Chemical Identity and Properties

This compound is an aromatic ketone characterized by a fluorine atom at the meta-position of the acetophenone structure. This substitution significantly influences the molecule's reactivity and makes it a valuable precursor in various synthetic pathways.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 455-36-7 | [1][2][3][4] |

| Molecular Formula | C₈H₇FO | [1][2][5] |

| Molecular Weight | 138.14 g/mol | [1][2][4] |

| IUPAC Name | 1-(3-fluorophenyl)ethanone | [4] |

| Synonyms | m-Fluoroacetophenone, 1-Acetyl-3-fluorobenzene | [1][4] |

| Appearance | Clear colorless to light yellow liquid | [1][3] |

| Melting Point | -3 °C | [1][3] |

| Boiling Point | 81 °C at 9 mmHg | [1][2][3] |

| Density | 1.126 g/mL at 25 °C | [1][2] |

| Refractive Index (n²⁰/D) | 1.509 | [1][2] |

| Flash Point | 81 °C (177.8 °F) - closed cup | [2][3] |

| Water Solubility | Slightly soluble | [1][6] |

| SMILES | CC(=O)c1cccc(F)c1 | [2] |

| InChIKey | HCEKGPAHZCYRBZ-UHFFFAOYSA-N | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Data Points and Observations | Source |

| ¹H NMR | Spectra available for review. | [4][5] |

| ¹³C NMR | Spectra available for review. | [4][7] |

| ¹⁹F NMR | Spectra available for review. | [4][8][9] |

| Mass Spectrometry (MS) | NIST library data indicates characteristic fragmentation patterns. | [4] |

| Infrared (IR) Spectroscopy | FTIR spectra available, showing characteristic ketone C=O stretch. | [4] |

| Raman Spectroscopy | FT-Raman spectra available for analysis. | [4] |

Synthesis and Experimental Protocols

This compound is commonly synthesized via Friedel-Crafts acylation of fluorobenzene. While various methods exist, a general protocol involves the reaction of a fluorinated benzene derivative with an acylating agent in the presence of a Lewis acid catalyst.[10][11]

Experimental Protocol: Friedel-Crafts Acylation for p-Fluoroacetophenone Synthesis

This protocol describes the synthesis of the related isomer, p-fluoroacetophenone, and illustrates the general principles applicable to the synthesis of this compound with appropriate starting materials.[11]

Objective: To synthesize p-fluoroacetophenone from fluorobenzene and acetyl chloride.

Materials:

-

Anhydrous Hydrogen Fluoride (HF)

-

Acetyl chloride (0.25 mole)

-

Fluorobenzene (0.21 mole)

-

Boron trifluoride (BF₃) gas

-

Methylene chloride

-

3% Aqueous potassium hydroxide (KOH) solution

-

Magnesium sulfate (MgSO₄)

-

Crushed ice

-

250 ml stainless steel reactor with magnetic stirring

Procedure:

-

Cool the stainless steel reactor to approximately 0 °C.

-

Introduce 100 ml of anhydrous HF, 20.8 g (0.25 mole) of acetyl chloride, and 20 g (0.21 mole) of fluorobenzene into the reactor.[11]

-

Close the reactor and introduce gaseous boron trifluoride (BF₃) until a constant pressure of 10 bars is reached.[11]

-

Allow the reaction to proceed with stirring for 23 hours at ambient temperature.[11]

-

After the reaction period, decompress the reactor to atmospheric pressure.

-

Pour the reaction mixture onto 200 g of crushed ice for quenching.[11]

-

Extract the heterogeneous mixture three times with 200 ml of methylene chloride.[11]

-

Wash the combined organic phases three times with 200 ml of water, once with 200 ml of 3% aqueous KOH solution, and twice more with 200 ml of water.[11]

-

Dry the organic phase over magnesium sulfate.

-

Eliminate the solvent by distillation under reduced pressure to recover the final product.[11]

References

- 1. This compound | 455-36-7 [chemicalbook.com]

- 2. 3 -Fluoroacetophenone 99 455-36-7 [sigmaaldrich.com]

- 3. This compound | 455-36-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 3-Fluoroacetophenone | C8H7FO | CID 9967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(455-36-7) 1H NMR spectrum [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. spectrabase.com [spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. CN113248354A - Synthetic method of fluoroacetophenone - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Physical Properties of 3'-Fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3'-Fluoroacetophenone, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The information presented herein is intended to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

This compound, with the CAS number 455-36-7, is an aromatic ketone characterized by a fluorine atom at the meta-position of the acetophenone structure.[2] Its molecular formula is C₈H₇FO, and it has a molecular weight of 138.14 g/mol .[3] At room temperature, it exists as a colorless to light yellow or light orange clear liquid.

A summary of its key physical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇FO | [1] |

| Molecular Weight | 138.14 g/mol | [3] |

| Appearance | Colorless to light yellow/orange clear liquid | |

| Melting Point | -3 °C | [1] |

| Boiling Point | 81 °C at 9 mmHg | |

| Density | 1.126 g/mL at 25 °C | [4] |

| Specific Gravity (20/20) | 1.14 | |

| Refractive Index (n20/D) | 1.509 | [3] |

| Flash Point | 80 °C (closed cup) | |

| Solubility | Slightly soluble in water. | [1][5] |

| Vapor Pressure | 0.27 mmHg at 25°C | [5] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are provided below. These are generalized methods standardly used for organic compounds.

1. Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, the melting point is a sharp, characteristic value.[6] Impurities tend to depress and broaden the melting point range.[6][7]

Methodology: Capillary Method

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.[6]

-

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 cm.[8][9]

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8]

-

The assembly is placed in a heating bath (e.g., liquid paraffin in a beaker or a dedicated melting point apparatus).[8]

-

The sample is heated slowly and steadily, with the temperature being carefully monitored.[6]

-

The temperature at which the first drop of liquid appears (t1) and the temperature at which the entire sample becomes liquid (t2) are recorded.[9]

-

The melting point range is reported as t1-t2. For a pure compound, this range is typically narrow (0.5-1.0°C).[6]

-

-

Precautions:

-

Ensure the sample is completely dry.

-

The heating rate should be slow (around 2°C per minute) near the expected melting point to ensure accuracy.[6]

-

The thermometer must be calibrated.

-

2. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[10][11]

Methodology: Thiele Tube Method

-

Apparatus: Thiele tube, fusion tube, capillary tube (sealed at one end), thermometer, heating source (e.g., Bunsen burner).[10][12]

-

Procedure:

-

A few drops of this compound are placed in a fusion tube.

-

A capillary tube, sealed at one end, is placed inside the fusion tube with the open end submerged in the liquid.[10]

-

The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is heated gently and uniformly.[10]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is stopped, and the apparatus is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[12]

-

-

Precautions:

Visualizations

Logical Relationship: Synthesis of this compound

One common method for the synthesis of aryl ketones like this compound is the Friedel-Crafts acylation reaction.[14] The following diagram illustrates a general synthetic route.

Caption: A simplified diagram of the Friedel-Crafts acylation for the synthesis of this compound.

Experimental Workflow: Melting Point Determination

The following diagram outlines the key steps in determining the melting point of this compound using the capillary method.

Caption: Workflow for the experimental determination of the melting point of this compound.

References

- 1. This compound | 455-36-7 [chemicalbook.com]

- 2. 3-Fluoroacetophenone | C8H7FO | CID 9967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3 -Fluoroacetophenone 99 455-36-7 [sigmaaldrich.com]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. echemi.com [echemi.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. athabascau.ca [athabascau.ca]

- 8. scribd.com [scribd.com]

- 9. byjus.com [byjus.com]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. byjus.com [byjus.com]

- 14. CN113248354A - Synthetic method of fluoroacetophenone - Google Patents [patents.google.com]

An In-depth Technical Guide to 3'-Fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3'-Fluoroacetophenone, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on providing actionable information for laboratory and development settings.

Core Chemical and Physical Properties

This compound is a fluorinated aromatic ketone that serves as a versatile building block in organic synthesis.[1][2] Its molecular formula is C₈H₇FO, and it has a molecular weight of 138.14 g/mol .[2][3][4] The presence of the fluorine atom at the meta-position of the phenyl ring imparts unique electronic properties that can enhance the metabolic stability and binding affinity of derivative compounds, a common strategy in medicinal chemistry.[5]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 138.14 g/mol [3][4] |

| Molecular Formula | C₈H₇FO[2][3] |

| CAS Number | 455-36-7[2][3] |

| Appearance | Clear colorless to yellow liquid[2] |

| Density | 1.126 g/mL at 25 °C[2] |

| Boiling Point | 81 °C at 9 mmHg[2] |

| Melting Point | -3 °C[2] |

| Refractive Index (n20/D) | 1.509[2] |

| Flash Point | 81 °C (177.8 °F) - closed cup[6] |

| Solubility | Slightly soluble in water[2] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of fluorobenzene.[7] This classic electrophilic aromatic substitution reaction provides a direct route to introduce the acetyl group onto the fluorinated benzene ring.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general laboratory-scale synthesis of this compound from fluorobenzene and an acylating agent, such as acetyl chloride or acetic anhydride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).

Materials:

-

Fluorobenzene

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Crushed ice

-

2M HCl solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Addition of Acylating Agent: Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.

-

Addition of Fluorobenzene: Add fluorobenzene (1.0 equivalent) dropwise from the dropping funnel over 30-60 minutes, ensuring the temperature remains between 0-5 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 2M HCl, water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to yield pure this compound.

Synthesis Workflow Diagram

Caption: A flowchart of the synthesis and purification process for this compound.

Spectroscopic Analysis

Characterization of this compound is typically performed using a combination of spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Key expected signals include a singlet for the methyl protons (CH₃) and multiplets for the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbon atoms bonded to or near the fluorine will exhibit splitting due to C-F coupling.

-

¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and chemical environment of the fluorine atom. A single resonance is expected for this compound.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present. A strong absorption band characteristic of the carbonyl (C=O) group in a ketone is expected around 1690 cm⁻¹. Other notable peaks will correspond to C-H bonds of the aromatic ring and the methyl group, as well as the C-F bond.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at an m/z of approximately 138.14.[3] Common fragments would include the loss of the methyl group ([M-15]⁺) and the acetyl group ([M-43]⁺).

Experimental Protocol: Spectroscopic Characterization

Objective: To confirm the identity and purity of a synthesized sample of this compound.

Materials:

-

Synthesized this compound

-

Deuterated chloroform (CDCl₃) for NMR

-

NMR tubes

-

FTIR spectrometer with an appropriate sample holder (e.g., salt plates for a neat liquid)

-

GC-MS instrument with a suitable column

Procedure:

-

NMR Sample Preparation: Dissolve a small amount (5-10 mg) of the purified liquid sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

NMR Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer.

-

IR Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

IR Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer over a standard range (e.g., 4000-400 cm⁻¹).

-

MS Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

MS Data Acquisition: Inject the sample into a GC-MS system to obtain the mass spectrum and assess purity from the gas chromatogram.

-

Data Analysis: Analyze the obtained spectra to confirm the presence of key structural features and compare them with literature data to verify the identity of the compound.

Spectroscopic Analysis Workflow

Caption: A diagram illustrating the workflow for the structural analysis of this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of chemical entities.[2] Its derivatives are explored for various applications due to the favorable properties imparted by the fluorine atom.

-

Pharmaceutical Intermediates: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs).[1] The fluorinated phenyl moiety is a common structural motif in drugs targeting a variety of diseases. For instance, acetophenone derivatives are used to synthesize chalcones, which are precursors to anti-inflammatory drugs like celecoxib.[8]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of pesticides and herbicides. This compound can be a starting material for novel crop protection agents.[9]

-

Organic Synthesis: As a functionalized ketone, it can undergo a variety of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions, making it a versatile tool for synthetic chemists.[9] For example, the bioreduction of this compound has been reported.[6]

Safety and Handling

This compound is classified as an irritant.[2] It can cause skin, eye, and respiratory irritation.[6]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from ignition sources.[2]

In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist. Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 455-36-7 [chemicalbook.com]

- 3. This compound(455-36-7) 1H NMR spectrum [chemicalbook.com]

- 4. 3-Fluoroacetophenone | C8H7FO | CID 9967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 3 -Fluoroacetophenone 99 455-36-7 [sigmaaldrich.com]

- 7. CN113248354A - Synthetic method of fluoroacetophenone - Google Patents [patents.google.com]

- 8. ossila.com [ossila.com]

- 9. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 3'-Fluoroacetophenone, with a Focus on its Melting Point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 3'-Fluoroacetophenone (CAS No: 455-36-7), with a specific emphasis on its melting point. This document is intended to serve as a valuable resource for professionals in research and development, particularly those involved in synthetic chemistry and drug discovery, where a thorough understanding of a compound's physical characteristics is paramount for its application and manipulation.

Introduction to this compound

This compound, with the chemical formula C₈H₇FO, is an aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its molecular structure, featuring a fluorine atom on the meta-position of the acetophenone ring, imparts unique electronic properties that are often exploited in the design of bioactive molecules. An accurate determination of its physical properties, such as the melting point, is crucial for its purification, identification, and handling in a laboratory setting.

Quantitative Physicochemical Data

The physical properties of this compound are well-documented in chemical literature and supplier databases. A summary of these key quantitative parameters is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Melting Point | -3 °C | [1] |

| Physical Form | Liquid at room temperature | [2][3][4][5] |

| Boiling Point | 81 °C at 9 mmHg | [1][2][3][4] |

| Density | 1.126 g/mL at 25 °C | [2][3][4][5] |

| Refractive Index | n20/D 1.509 | [2][3][4] |

| Molecular Weight | 138.14 g/mol | [6] |

| Flash Point | 81 °C (closed cup) | [1][3] |

Experimental Protocol: Determination of Freezing Point for a Liquid Compound

Given that this compound has a melting point of -3 °C, it exists as a liquid under standard laboratory conditions. Therefore, the determination of its melting point is technically a measurement of its freezing point. The following protocol outlines a general method for determining the freezing point of a liquid organic compound using a cooling curve. This method is based on the principle that the temperature of a pure substance remains constant as it undergoes a phase transition from liquid to solid.

Apparatus:

-

Large test tube

-

Stirring rod or magnetic stirrer

-

Digital thermometer with a precision of ±0.1 °C

-

Cooling bath (e.g., an ice-salt mixture or a cryocooler)

-

Data logging software (optional, but recommended)

-

Beaker

Procedure:

-

Sample Preparation: Place approximately 5-10 mL of this compound into a clean, dry test tube.

-

Apparatus Setup: Insert the digital thermometer into the liquid, ensuring the bulb is fully immersed but not touching the sides or bottom of the test tube. If using a stirring rod, ensure it can move freely.

-

Cooling: Immerse the test tube in the cooling bath. The level of the cooling medium should be above the level of the sample in the test tube.

-

Data Collection: Begin stirring the sample at a constant, gentle rate to ensure uniform temperature distribution. Record the temperature at regular intervals (e.g., every 15-30 seconds).

-

Observation of Freezing: As the liquid cools, its temperature will decrease. When the freezing point is reached, solid crystals will begin to form, and the temperature will plateau. This is because the heat of fusion is released, counteracting the cooling.

-

Completion of Measurement: Continue recording the temperature until it begins to drop again, indicating that the entire sample has solidified.

-

Data Analysis: Plot the temperature (Y-axis) versus time (X-axis) to generate a cooling curve. The freezing point is the temperature of the horizontal plateau on the graph. If supercooling occurs (a dip in temperature below the freezing point before rising to the plateau), the freezing point is taken as the constant temperature of the plateau after the dip.

-

Replicate Measurement: For accuracy, it is recommended to perform the measurement at least twice with fresh samples.

Logical Workflow for Compound Characterization

The determination of a melting point is a fundamental step in the broader process of characterizing a chemical compound. The following diagram illustrates a logical workflow for the physicochemical characterization of a newly synthesized or acquired compound, a common procedure in research and drug development.

Workflow for Physicochemical Characterization.

This technical guide has provided essential data and methodologies concerning the melting point of this compound. The presented information, including the tabulated physical properties and the detailed experimental protocol for freezing point determination, serves as a practical resource for scientists and researchers. The inclusion of a logical workflow for compound characterization further contextualizes the importance of such fundamental measurements within the broader scope of chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Physicochemical Properties of 3'-Fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3'-Fluoroacetophenone, with a specific focus on its boiling point. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction to this compound

This compound is an aromatic ketone that serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its chemical structure consists of an acetophenone molecule substituted with a fluorine atom at the meta-position of the phenyl ring. The presence of the fluorine atom can significantly influence the molecule's physical and chemical properties, including its boiling point, reactivity, and biological activity.

Physicochemical Data of this compound

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 455-36-7 | [1][2][3] |

| Molecular Formula | C8H7FO | [1][3] |

| Molecular Weight | 138.14 g/mol | [1][2][3] |

| Boiling Point | 81 °C at 9 mmHg | [1][2][4][5] |

| 94-95 °C at 13 mmHg | [2][5] | |

| Melting Point | -3 °C | [1] |

| Density | 1.126 g/mL at 25 °C | [1][2][4] |

| Refractive Index (n20/D) | 1.509 | [1][2][4] |

| Flash Point | 81 °C (177.8 °F) - closed cup | [1][2][4][6] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Solubility | Slightly soluble in water | [1][7] |

| InChI Key | HCEKGPAHZCYRBZ-UHFFFAOYSA-N | [1][3][4] |

| SMILES String | CC(=O)c1cccc(F)c1 | [2][4] |

Experimental Protocol: Determination of Boiling Point

The boiling point of a liquid is a critical physical property that is often determined experimentally through distillation. The following is a generalized protocol for the determination of the boiling point of a liquid compound such as this compound at reduced pressure.

Objective: To determine the boiling point of this compound under vacuum.

Materials:

-

This compound sample

-

Round-bottom flask

-

Distillation head (Claisen adapter or similar)

-

Condenser

-

Receiving flask

-

Thermometer or temperature probe

-

Heating mantle

-

Vacuum source (e.g., vacuum pump)

-

Manometer

-

Boiling chips or magnetic stir bar

-

Ice bath

Procedure:

-

Apparatus Setup:

-

Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.

-

Place a sample of this compound into the round-bottom flask, adding boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Connect the condenser to a cold water source.

-

Connect the vacuum source to the vacuum adapter on the receiving flask.

-

Place a manometer in the system to monitor the pressure.

-

-

Distillation:

-

Begin circulating cold water through the condenser.

-

Slowly apply the vacuum to the system, reducing the pressure to the desired level (e.g., 9 mmHg).

-

Once the desired pressure is stable, begin heating the sample in the round-bottom flask using the heating mantle.

-

Heat the liquid to a gentle boil.

-

Observe the condensation ring as it rises through the distillation head.

-

Record the temperature at which the liquid is consistently condensing and dripping into the receiving flask. This temperature is the boiling point at the recorded pressure.

-

-

Post-Distillation:

-

Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool.

-

Slowly and carefully release the vacuum before disconnecting the components.

-

Visualizations

The following diagrams illustrate key processes related to this compound.

Caption: Workflow for Experimental Boiling Point Determination.

A known application of this compound is its bioreduction. For instance, it has been reported to undergo bioreduction by cells of Aspergillus terreus.[4] This process can be visualized as a simple transformation pathway.

Caption: Bioreduction of this compound.

References

- 1. This compound | 455-36-7 [chemicalbook.com]

- 2. 3 -Fluoroacetophenone 99 455-36-7 [sigmaaldrich.com]

- 3. 3-Fluoroacetophenone | C8H7FO | CID 9967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3′-氟苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3′-氟苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemicalpoint.eu [chemicalpoint.eu]

- 7. echemi.com [echemi.com]

A Technical Guide to 3'-Fluoroacetophenone for Researchers and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 3'-Fluoroacetophenone (CAS No. 455-36-7), a key fluorinated building block in organic synthesis. It details the compound's critical physicochemical properties, outlines its applications in pharmaceutical and agrochemical research, and provides detailed experimental protocols for its synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to utilize this versatile intermediate.

Physicochemical Properties of this compound

This compound is a clear, colorless to yellow liquid at room temperature.[1] Its key physical and chemical data are summarized in the table below for easy reference. This data is critical for designing experimental conditions, including reaction setup, purification, and storage.

| Property | Value | Reference |

| Molecular Formula | C₈H₇FO | [1][2] |

| Molecular Weight | 138.14 g/mol | [1][2][3] |

| Density | 1.126 g/mL at 25 °C | [1][3] |

| Melting Point | -3 °C | [1] |

| Boiling Point | 81 °C at 9 mmHg | [1][3] |

| Flash Point | 81 °C (177.8 °F) - closed cup | [1][3] |

| Refractive Index (n20/D) | 1.509 | [1][3] |

| Water Solubility | Slightly soluble | [1][4] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |

| CAS Number | 455-36-7 | [1][3][5] |

Applications in Research and Drug Development

This compound serves as a crucial raw material and intermediate in the synthesis of a wide range of organic compounds.[1] Its primary applications are in the pharmaceutical, agrochemical, and dyestuff industries.[1] The presence of the fluorine atom can significantly alter the biological activity, metabolic stability, and pharmacokinetic properties of a molecule, making it a valuable moiety in drug design.

As a versatile building block, it is a precursor for synthesizing more complex molecules. For instance, related halogenated acetophenones are used to synthesize chalcones, which are α,β-unsaturated ketones known for their applications in drug discovery and material science.[6]

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in a laboratory setting. The following are representative experimental protocols.

Synthesis of this compound via Nickel-Catalyzed Reaction

A common method for synthesizing aryl ketones like this compound involves a nickel-catalyzed cross-coupling reaction.[7]

Materials:

-

3-Fluorophenylboronic acid (starting material)

-

An alkyl nitrile (e.g., acetonitrile, as both reactant and solvent)

-

NiBr₂·diglyme (Nickel(II) bromide 2-methoxyethyl ether complex, 5 mol%)

-

1,10-Phenanthroline (1,10-phen, 10 mol%)

-

Sodium bicarbonate (NaHCO₃, 2.0 equiv.)

-

Water (H₂O, 2.0 mmol)

-

Dichloromethane (for extraction)

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

10 mL Teflon reaction tube within an autoclave

-

Magnetic stir bar

Procedure:

-

Place NiBr₂·diglyme (5 mol%), 1,10-phenanthroline (10 mol%), and a magnetic stir bar into the 10 mL Teflon reaction tube.[7]

-

Add 3-fluorophenylboronic acid (1.0 mmol), sodium bicarbonate (2.0 equiv.), water (2.0 mmol), and the alkyl nitrile (1.0 mL) to the tube.[7]

-

Seal the tube and place it inside an autoclave.[7]

-

Heat the autoclave in an oil bath to 100 °C and maintain for 5 hours with stirring.[7]

-

After the reaction, cool the autoclave to room temperature.[7]

-

Add 30 mL of water to the reaction mixture.[7]

-

Extract the aqueous mixture with dichloromethane (3 x 15 mL).[7]

-

Combine the organic layers and wash with brine.[7]

-

Dry the organic layer over sodium sulfate (Na₂SO₄).[7]

-

Evaporate the solvent using a rotary evaporator.[7]

-

Purify the crude product via column chromatography to yield this compound.[7]

Bioreduction of this compound

Biocatalysis offers an alternative, often more enantioselective, method for transforming ketones. The bioreduction of this compound using microorganisms has been reported.[1]

General Description: The bioreduction of this compound can be carried out using whole cells of microorganisms, such as Aspergillus terreus. The reaction is typically performed in a buffered aqueous solution, often with a co-solvent like glycerol to improve substrate solubility and enzyme stability. This process reduces the ketone group to a chiral alcohol, a valuable synthon in pharmaceutical manufacturing.

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Role of this compound as a chemical building block.

References

- 1. This compound | 455-36-7 [chemicalbook.com]

- 2. 3-Fluoroacetophenone | C8H7FO | CID 9967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3 -Fluoroacetophenone 99 455-36-7 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. ossila.com [ossila.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 3'-Fluoroacetophenone: Solubility, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3'-Fluoroacetophenone, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document details its solubility characteristics, experimental protocols for solubility determination, and its role as a precursor in the synthesis of bioactive molecules, with a focus on Rho-kinase inhibitors.

Core Physical and Chemical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| Molecular Formula | C₈H₇FO |

| Molecular Weight | 138.14 g/mol |

| CAS Number | 455-36-7 |

| Density | 1.126 g/mL at 25 °C[1][2][3] |

| Boiling Point | 81 °C at 9 mmHg[1][2] |

| Melting Point | -3 °C[4] |

| Flash Point | 81 °C (closed cup)[3] |

| Refractive Index | n20/D 1.509[1][2] |

Solubility Profile of this compound

Understanding the solubility of this compound is critical for its application in various synthetic procedures and for the development of purification protocols.

Qualitative Solubility

Published data indicates that this compound is slightly soluble in water .[5] It is readily soluble in common organic solvents , a characteristic typical for aromatic ketones of its size and polarity.

Quantitative Solubility Data

While specific quantitative solubility data (e.g., in g/100mL or mol/L) for this compound in a range of solvents is not extensively documented in readily available literature, its miscibility with other organic compounds suggests good solubility in solvents of similar polarity. The following table provides a qualitative summary of its expected solubility in common laboratory solvents.

| Solvent | Expected Solubility | Rationale |

| Water | Slightly Soluble | The polar carbonyl group allows for some interaction with water, but the larger, nonpolar aromatic ring limits extensive solubility. |

| Ethanol | Soluble | As a polar protic solvent, ethanol can hydrogen bond with the carbonyl oxygen and effectively solvate the molecule. |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that is expected to be a good solvent for this compound. |

| Acetone | Soluble | A polar aprotic solvent, acetone's carbonyl group can interact with the aromatic ketone, leading to good solubility. |

| Diethyl Ether | Soluble | A common nonpolar aprotic solvent, diethyl ether is expected to be a good solvent due to the overall nonpolar character of the molecule. |

| Dichloromethane | Soluble | A polar aprotic solvent that is a good solvent for a wide range of organic compounds. |

| Toluene | Soluble | A nonpolar aromatic solvent that can interact favorably with the phenyl ring of this compound. |

| Hexane | Likely Soluble | As a nonpolar solvent, hexane should be able to dissolve the predominantly nonpolar this compound. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid organic compound like this compound in various solvents. This method is based on the principle of reaching equilibrium between the solute and the solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Vials with screw caps

Experimental Workflow

Caption: Workflow for determining the solubility of this compound.

Role in the Synthesis of Bioactive Molecules

This compound is a valuable building block in medicinal chemistry, primarily due to the strategic placement of the fluorine atom which can enhance metabolic stability and binding affinity of the final drug candidate. A notable application is its use as a precursor in the synthesis of Rho-kinase (ROCK) inhibitors, a class of drugs investigated for the treatment of cardiovascular diseases such as hypertension and for their potential in cancer therapy.

Synthetic Pathway to a Rho-Kinase Inhibitor

The following diagram illustrates a generalized synthetic pathway for a Rho-kinase inhibitor starting from this compound. This pathway is a representative example of how this intermediate is utilized in multi-step organic synthesis.

Caption: Synthetic route to a Rho-kinase inhibitor from this compound.

Biological Context: The Rho-Kinase Signaling Pathway

Rho-kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key regulators of various cellular processes.[6] Their signaling pathway is a significant target in drug discovery, particularly for cardiovascular diseases.[6][7][8] The diagram below outlines the canonical Rho-kinase signaling pathway.

Caption: The Rho-Kinase signaling pathway and the point of intervention for ROCK inhibitors.

In this pathway, various extracellular signals, such as angiotensin II, activate G-protein coupled receptors, leading to the activation of RhoA. Activated RhoA (RhoA-GTP) then stimulates ROCK. ROCK, in turn, phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in the phosphorylation of the myosin light chain (MLC). This results in smooth muscle contraction and stress fiber formation. ROCK inhibitors, synthesized from precursors like this compound, block the activity of ROCK, thereby preventing these downstream effects and promoting vasodilation.

Conclusion

This compound is a versatile and important chemical intermediate for the pharmaceutical and agrochemical industries. Its solubility profile, while not extensively quantified in public literature, is characteristic of a moderately polar aromatic ketone. The experimental protocols outlined in this guide provide a framework for its further characterization. Its role as a precursor in the synthesis of potent bioactive molecules, such as Rho-kinase inhibitors, highlights its significance in modern drug discovery and development. A thorough understanding of its properties and synthetic utility is crucial for researchers and scientists working in these fields.

References

- 1. 3 -Fluoroacetophenone 99 455-36-7 [sigmaaldrich.com]

- 2. 3 -Fluoroacetophenone 99 455-36-7 [sigmaaldrich.com]

- 3. 3′-氟苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. labproinc.com [labproinc.com]

- 5. echemi.com [echemi.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Rho kinase as a therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

3'-Fluoroacetophenone: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for 3'-Fluoroacetophenone, a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring the well-being of all personnel.

Chemical and Physical Properties

This compound is a combustible liquid that is slightly soluble in water.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value | References |

| Molecular Formula | C8H7FO | [1][3][4] |

| Molecular Weight | 138.14 g/mol | [1][3][4][5][6] |

| CAS Number | 455-36-7 | [1][4][5][6][7][8][9] |

| EC Number | 207-245-4 | [3][5][6][8] |

| Appearance | Clear colorless to pale yellow or light orange liquid | [1][2][10] |

| Boiling Point | 81 °C at 9 mmHg | [1][2][5][6] |

| Melting Point | -3 °C | [2][11] |

| Flash Point | 81 °C (177.8 °F) - closed cup | [2][5][12] |

| Density | 1.126 g/mL at 25 °C | [1][2][5][6] |

| Refractive Index | n20/D 1.509 | [1][2][5][6] |

| Water Solubility | Slightly soluble | [1][2][13] |

| Vapor Pressure | 0.27 mmHg at 25°C | [13] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement | References |

| Flammable Liquids | 4 | H227: Combustible liquid | [7][11] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][3][5][7][11][12] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [2][3][5][7][11][12] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | [2][3][5][7][12] |

Signal Word: Warning[2][3][5][7][11][12]

Hazard Pictogram:

Experimental Protocols

Safe Handling and Storage

Proper handling and storage are essential to minimize exposure and risk.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[7][14][15]

-

Ensure that eyewash stations and safety showers are readily accessible.[14][15]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][12]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[5][12]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[14]

-

Body Protection: Wear a lab coat or other protective clothing.[7]

Handling Procedures:

Storage:

-

Store in a cool, dry, and well-ventilated area.[7][11][13][14]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[15]

First Aid Measures

In the event of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures | References |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | [7][14] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. | [7][11][14] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. | [2][7][11][14] |

| Ingestion | Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention. | [14] |

Fire and Explosion Hazards

This compound is a combustible liquid.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][14]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Hazardous Combustion Products: Carbon monoxide, carbon dioxide, and hydrogen fluoride.[14]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[14] Use water spray to cool unopened containers.

Spillage and Disposal

Spill Response:

-

Evacuate personnel from the area.

-

Ventilate the area.

-

Wear appropriate personal protective equipment.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a suitable container for disposal.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.[7][14] Do not allow the chemical to enter drains or waterways.

Stability and Reactivity

-

Chemical Stability: Stable under normal storage conditions.[13][14][15]

-

Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.[15]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[15]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.[14]

-

Hazardous Polymerization: Will not occur.

Visualizations

The following diagrams illustrate key safety workflows and relationships for handling this compound.

References

- 1. This compound | 455-36-7 [chemicalbook.com]

- 2. This compound, CAS No. 455-36-7 - iChemical [ichemical.com]

- 3. 3-Fluoroacetophenone | C8H7FO | CID 9967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 3′-氟苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3 -Fluoroacetophenone 99 455-36-7 [sigmaaldrich.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. calpaclab.com [calpaclab.com]

- 10. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. This compound | 455-36-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. 3 -Fluoroacetophenone 99 455-36-7 [sigmaaldrich.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

The Diverse Biological Activities of 3'-Fluoroacetophenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fluoroacetophenone and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The strategic introduction of a fluorine atom at the meta-position of the acetophenone core can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced pharmacological effects. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of various this compound derivatives, with a focus on their potential as therapeutic agents.

Synthesis of this compound Derivatives

The core structure of this compound serves as a key starting material for the synthesis of a wide array of biologically active molecules, most notably chalcones and Schiff bases.

General Synthesis of this compound Chalcones

Chalcones are synthesized via the Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction of an acetophenone with an aromatic aldehyde.

Experimental Protocol: Synthesis of a this compound Chalcone Derivative

-

Reactant Preparation: Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

-

Reaction Initiation: Add an aqueous solution of a strong base, such as potassium hydroxide or sodium hydroxide, dropwise to the alcoholic solution of the reactants with constant stirring.

-

Reaction Progression: Continue stirring the reaction mixture at room temperature for a specified period, typically ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion, pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the chalcone.

-

Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent, such as ethanol, to obtain the purified chalcone.

-

Characterization: Confirm the structure of the synthesized chalcone using spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

General Synthesis of this compound Schiff Bases

Schiff bases are formed through the condensation of a primary amine with a carbonyl compound, in this case, this compound.

Experimental Protocol: Synthesis of a this compound Schiff Base Derivative

-

Reactant Preparation: Dissolve this compound (1 equivalent) and a primary amine (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Catalysis: Add a catalytic amount of an acid, such as glacial acetic acid, to the reaction mixture.

-

Reaction: Reflux the reaction mixture for several hours. Monitor the reaction progress using TLC.

-

Isolation and Purification: After completion, cool the reaction mixture to room temperature to allow the Schiff base to crystallize. Collect the product by filtration and recrystallize from an appropriate solvent to yield the pure compound.

-

Characterization: Characterize the synthesized Schiff base using IR, NMR (¹H and ¹³C), and MS analyses to confirm its chemical structure.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated significant potential in several therapeutic areas, including cancer, infectious diseases, and inflammation.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of this compound chalcones and related derivatives against various human cancer cell lines. The mechanism of action often involves the induction of apoptosis through various signaling pathways.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone 1 | Chalcone | A549 (Lung) | 3.14 ± 0.29 | [1] |

| Chalcone 2 | Chalcone | A549 (Lung) | 0.46 ± 0.02 | [1] |

| Chalcone 3 | Chalcone | MCF-7 (Breast) | 7.3 | [2] |

| Chalcone 4 | Chalcone | HT29 (Colon) | 4.9 | [2] |

| Chalcone 5 | Chalcone | A498 (Kidney) | 5.7 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity

This compound Schiff bases and other derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)

| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| Schiff Base 1 | Schiff Base | Escherichia coli | 62.5 | [3] |

| Schiff Base 2 | Schiff Base | Staphylococcus aureus | 62.5 | [3] |

| Schiff Base 3 | Schiff Base | Candida albicans | 62.5 | [3] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism and medium) and negative (medium only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition

Fluoro-substituted ketones are known to be potent inhibitors of various enzymes, a property that can be attributed to the electron-withdrawing nature of the fluorine atom, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by active site residues.

Table 3: Enzyme Inhibitory Activity of Fluoro-Ketone Derivatives (Ki values)

| Compound Type | Target Enzyme | Ki Value | Reference |

| Fluoro ketone analogue | Acetylcholinesterase | 1.6 x 10⁻⁹ M | [4] |

| Fluoro ketone analogue | Acetylcholinesterase | 16 x 10⁻⁹ M | [4] |

| Fluoro ketone analogue | Carboxypeptidase A | 2 x 10⁻⁷ M | [4] |

| Difluorostatone-containing pepstatin analogue | Pepsin | 6 x 10⁻¹¹ M | [4] |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways. A prominent mechanism of anticancer activity for chalcone derivatives is the induction of apoptosis.

Apoptosis Induction by a Chalcone Derivative

One study on a novel diprenylated chalcone (though not a this compound derivative, it provides a relevant model for chalcone-induced apoptosis) demonstrated that it induces concurrent apoptosis and pyroptosis in prostate cancer cells through the activation of the PKCδ/JNK signaling pathway[5]. This pathway ultimately leads to the activation of Caspase-3, a key executioner caspase in the apoptotic cascade.

Caption: Proposed apoptotic pathway induced by a chalcone derivative.

Conclusion

This compound derivatives represent a promising class of compounds with a wide range of biological activities. Their synthetic accessibility and the tunability of their pharmacological properties through structural modifications make them attractive candidates for further investigation in drug discovery and development. The data and protocols presented in this guide offer a valuable resource for researchers in the field, providing a foundation for the design and evaluation of novel this compound-based therapeutic agents. Further studies are warranted to fully elucidate their mechanisms of action and to optimize their efficacy and safety profiles for potential clinical applications.

References

- 1. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]

- 2. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel 3’,5’-diprenylated chalcone induces concurrent apoptosis and GSDME-dependent pyroptosis through activating PKCδ/JNK signal in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A novel 3',5'-diprenylated chalcone induces concurrent apoptosis and GSDME-dependent pyroptosis through activating PKCδ/JNK signal in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

3'-Fluoroacetophenone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3'-Fluoroacetophenone, a key building block in organic synthesis and pharmaceutical development. This document details its chemical properties, synthesis, reactivity, and applications, with a focus on its role in medicinal chemistry.

Core Chemical Information

Chemical Formula: C₈H₇FO

This compound is an aromatic ketone characterized by a fluorine atom at the meta-position of the acetophenone structure. This substitution significantly influences the molecule's electronic properties and reactivity.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 138.14 g/mol | [1][2][3] |

| CAS Number | 455-36-7 | [1][2][4] |

| Appearance | Clear colorless to yellow liquid | [1][3] |

| Melting Point | -3 °C | [3] |

| Boiling Point | 81 °C at 9 mmHg | [1][2][3] |

| Density | 1.126 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.509 | [1][2] |

| Solubility | Slightly soluble in water. Soluble in organic solvents like ethanol and ether. | [1][5] |

Synthesis of this compound

The primary synthetic route to this compound is through the Friedel-Crafts acylation of fluorobenzene.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Fluorobenzene

-

Acetyl chloride or acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) or other suitable inert solvent

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve fluorobenzene in the inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

Add acetyl chloride or acetic anhydride dropwise to the reaction mixture, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by carefully pouring the mixture over crushed ice and dilute hydrochloric acid.

-

Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

Chemical Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis, primarily due to the reactivity of its ketone functional group and the influence of the fluorine substituent on the aromatic ring.

Key Reactions

-

Reduction: The ketone can be reduced to the corresponding alcohol, 1-(3-fluorophenyl)ethanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). A bioreduction method using Aspergillus terreus has also been reported.[1][2]

-

Halogenation: The methyl group of the acetyl moiety can be halogenated, for instance, through bromination to yield 2-bromo-1-(3-fluorophenyl)ethanone, a common precursor for various heterocyclic compounds.

-

Condensation Reactions: It can undergo aldol condensation and other related reactions to form more complex carbon skeletons.

-

Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by strong nucleophiles under specific conditions, although this is less common than reactions at the ketone group.

Applications in Drug Development

This compound is a valuable building block in the synthesis of a wide range of pharmaceutical compounds. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule. It is used in the synthesis of inhibitors for various enzymes and as a precursor for compounds targeting central nervous system disorders and inflammatory diseases.

Safety and Handling

Hazard Statements:

-

H227: Combustible liquid.[3]

-

May cause skin and eye irritation.

Precautionary Statements:

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[3]

-

P501: Dispose of contents/ container to an approved waste disposal plant.[3]

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a commercially available and synthetically versatile intermediate with significant applications in medicinal chemistry and organic synthesis. Its unique electronic properties, conferred by the fluorine atom, make it an attractive starting material for the development of novel therapeutics. The synthetic and reaction pathways outlined in this guide provide a foundation for its effective utilization in research and development.

References

- 1. This compound | 455-36-7 [chemicalbook.com]

- 2. 3 -Fluoroacetophenone 99 455-36-7 [sigmaaldrich.com]

- 3. This compound | 455-36-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 3-Fluoroacetophenone | C8H7FO | CID 9967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 403-42-9: 4′-Fluoroacetophenone | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to 3'-Fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-Fluoroacetophenone (CAS No. 455-36-7), a pivotal fluorinated aromatic ketone utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document details its chemical and physical properties, safety and handling information, common synthesis protocols, and significant applications in drug discovery and development. A key focus is placed on its role as a precursor to biologically active chalcones, particularly as inhibitors of the 5-lipoxygenase signaling pathway, which is implicated in inflammatory diseases.

Chemical and Physical Properties

This compound is a clear, colorless to yellow liquid at room temperature. Its chemical structure features a fluorine atom at the meta-position of the acetophenone ring, which imparts unique electronic properties that are often exploited in the design of bioactive molecules. The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is CC(=O)c1cccc(F)c1.

A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇FO | |

| Molecular Weight | 138.14 g/mol | |

| CAS Number | 455-36-7 | |

| Appearance | Clear colorless to yellow liquid | |

| Boiling Point | 81 °C at 9 mmHg | |

| Density | 1.126 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.509 | |

| Flash Point | 81 °C (177.8 °F) - closed cup | |

| Solubility | Slightly soluble in water. |

Safety and Handling

This compound is classified as a combustible liquid and requires careful handling in a well-ventilated area, away from heat and open flames. It is irritating to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, should be worn when handling this compound.

GHS Hazard Information:

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Synthesis of this compound

This compound can be synthesized through various methods, with Friedel-Crafts acylation being a common approach for preparing aromatic ketones.[1] Another documented method involves a nickel-catalyzed cross-coupling reaction.

Experimental Protocol: Nickel-Catalyzed Synthesis

This protocol describes a general procedure for the synthesis of aryl ketones from arylboronic acids and alkyl nitriles, which can be adapted for this compound.[2]

Materials:

-

3-Fluorophenylboronic acid (1.0 mmol)

-

Acetonitrile (used as both reactant and solvent, 1.0 mL)

-

NiBr₂·diglyme (5 mol%)

-

1,10-Phenanthroline (10 mol%)

-

Sodium bicarbonate (NaHCO₃) (2.0 equiv)

-

Water (2.0 mmol)

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

10 mL Teflon reaction tube within an autoclave

-

Magnetic stir bar

Procedure:

-

To the Teflon reaction tube, add NiBr₂·diglyme (5 mol%), 1,10-phenanthroline (10 mol%), and a magnetic stir bar.

-

Add 3-fluorophenylboronic acid (1.0 mmol), sodium bicarbonate (2.0 equiv), water (2.0 mmol), and acetonitrile (1.0 mL).

-

Seal the tube and place it inside an autoclave.

-

Heat the reaction mixture in an oil bath at 100 °C for 5 hours with stirring.

-

After the reaction, cool the autoclave to room temperature and carefully vent any excess pressure.

-

Add 30 mL of water to the reaction mixture.

-

Extract the aqueous mixture with dichloromethane (3 x 15 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by column chromatography to yield this compound.

Caption: General workflow for the nickel-catalyzed synthesis of this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3][4] The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API).

One of the most significant applications of this compound is in the synthesis of chalcones (1,3-diphenyl-2-propen-1-ones).[5] Chalcones are synthesized via a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde derivative.[6] Chalcones derived from fluorinated acetophenones have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[7][8]

Precursor to 5-Lipoxygenase (5-LOX) Inhibitors

Fluorinated chalcones have been specifically investigated as inhibitors of 5-lipoxygenase (5-LOX).[7] The 5-LOX pathway is a critical component of the inflammatory response, responsible for the biosynthesis of leukotrienes from arachidonic acid.[9][10] Leukotrienes are potent lipid mediators that contribute to the pathophysiology of numerous inflammatory diseases, including asthma, allergic rhinitis, and Alzheimer's disease.[11][12] By inhibiting 5-LOX, chalcones derived from this compound can block the production of these pro-inflammatory mediators.

Caption: Inhibition of the 5-Lipoxygenase pathway by chalcone derivatives.

Conclusion